Benzyl(methoxy)dimethylammonium chloride
Description
Properties
CAS No. |
64183-65-9 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
benzyl-methoxy-dimethylazanium;chloride |
InChI |
InChI=1S/C10H16NO.ClH/c1-11(2,12-3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QXIYTJDFFXEKCG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation of Methoxybenzyl Chloride
The synthesis begins with the conversion of methoxybenzyl alcohol to methoxybenzyl chloride using thionyl chloride (SOCl₂).
- Procedure :
Methoxybenzyl alcohol (10 mmol) is dissolved in dichloromethane (20 mL) and cooled to 0°C. Thionyl chloride (12 mmol) is added dropwise, followed by stirring at room temperature for 1 hour. The mixture is quenched with saturated NaHCO₃, extracted with dichloromethane, and dried over MgSO₄. Purification via silica gel chromatography yields methoxybenzyl chloride with >98% purity.
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → Room Temperature |
| Yield | 92–95% |
| Purity (GC) | >98% |
Quaternization Reaction
Methoxybenzyl chloride reacts with dimethylamine under controlled conditions to form the quaternary ammonium salt.
- Procedure :
Dimethylamine (1.2 eq) is dissolved in propylene glycol (436g) and heated to 80–90°C. Methoxybenzyl chloride (1 eq) is added dropwise over 2 hours with vigorous stirring. The mixture is maintained at 80–90°C for 5 hours, cooled, and diluted with water to precipitate the product. Filtration and recrystallization from acetone yield this compound.
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Reaction Time | 5 hours |
| Yield | 85–90% |
| Purity | ≥95% (HPLC) |
Alternative Route: Alkylation of Dimethylmethoxybenzylamine
Synthesis of Dimethylmethoxybenzylamine
Dimethylamine reacts with methoxybenzyl chloride in a 1:1 molar ratio at 40–60°C for 3 hours in ethanol. The tertiary amine intermediate is isolated via vacuum distillation.
| Property | Value |
|---|---|
| Boiling Point | 150–152°C (10 mmHg) |
| Purity | 97% |
Quaternization with Methyl Chloride
The tertiary amine undergoes quaternization with methyl chloride in acetone at 60°C for 12 hours. Excess methyl chloride ensures complete conversion.
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 88% |
Purification and Characterization
Crystallization
The crude product is dissolved in hot ethanol and cooled to 4°C to induce crystallization. Recrystallization improves purity to >99%.
| Solvent | Recovery Rate |
|---|---|
| Ethanol | 85% |
| Acetone | 78% |
Analytical Data
- ¹H NMR (400 MHz, D₂O) : δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 6.90 (d, J = 8.4 Hz, 2H, ArH), 4.62 (s, 2H, CH₂N), 3.80 (s, 3H, OCH₃), 3.30 (s, 6H, N(CH₃)₂).
- FT-IR (KBr) : 3020 cm⁻¹ (C-H aromatic), 2850 cm⁻¹ (C-H aliphatic), 1250 cm⁻¹ (C-O methoxy).
Industrial-Scale Optimization
Patents highlight the use of propylene glycol as a solvent to reduce side reactions and improve yields. Key industrial parameters include:
- Mass Ratio (Amine:Benzyl Chloride) : 1.57–1.81.
- Temperature Control : Maintaining 80–90°C prevents decomposition of the methoxy group.
- Agitation Speed : 200 rpm ensures homogeneous mixing and heat transfer.
| Scale | Batch Size | Yield |
|---|---|---|
| Laboratory | 100g | 85–90% |
| Pilot Plant | 10kg | 82–87% |
Challenges and Mitigation Strategies
Impurity Formation
Unreacted methoxybenzyl chloride and dimethylamine are common impurities. Washing with cold ether reduces residual halides.
Thermal Stability
The methoxy group is prone to demethylation above 100°C. Reactions are conducted under nitrogen to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions: Benzyl(methoxy)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and acids are used for substitution reactions.
Major Products Formed:
Oxidation: Benzyl alcohols and benzaldehydes.
Reduction: Benzylamines.
Substitution: Halogenated benzyl compounds.
Scientific Research Applications
Benzyl(methoxy)dimethylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology experiments for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.
Industry: Utilized in the production of detergents, fabric softeners, and other cleaning agents.
Mechanism of Action
The mechanism of action of benzyl(methoxy)dimethylammonium chloride primarily involves its surfactant properties. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The primary differences among benzyl-substituted QACs lie in alkyl chain length and functional group substitutions. Key examples include:
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., C16 vs. C12) reduce CMC due to enhanced hydrophobicity, promoting micelle formation at lower concentrations .
- Functional Group Effects: The acylaminoethyl group in benzyl(2-acylaminoethyl)dimethylammonium chloride introduces hydrogen bonding, further lowering CMC compared to unmodified QACs .
Toxicity and Environmental Impact
Toxicity data for benzyl-substituted QACs vary significantly with structure:
Key Findings :
- Shorter alkyl chains (C12) exhibit higher toxicity to algae and Daphnia magna, likely due to increased bioavailability .
- Methoxy-substituted analogs may exhibit modified toxicity profiles. suggests that electron-donating groups like methoxy stabilize carbocation intermediates, which could influence reactivity in biological systems .
Q & A
Q. What are the recommended synthetic pathways for benzyl(methoxy)dimethylammonium chloride, and how can purity be validated?
Methodological Answer:
- Synthesis : Adapt protocols from analogous quaternary ammonium surfactants. For example, benzylcetyl dimethylammonium chloride (BAC-16) is synthesized by heating benzyl chloride with N,N-dimethyl-N-hexadecylamine in acetonitrile at 80°C for 5.5 hours, followed by recrystallization in ethyl acetate/acetone . Replace the long-chain amine with methoxy-substituted precursors.
- Purification : Use repeated recrystallization (4–6 cycles) and monitor purity via TLC. For structural confirmation, employ NMR (¹H/¹³C) and FTIR to verify methoxy and benzyl group integration.
- Analytical Validation : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) ensures ≥98% purity, as demonstrated for benzyltributylammonium chloride .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary methods. For benzyltrimethylammonium chloride derivatives, melting points range between 155–163°C .
- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane). Quaternary ammonium salts typically exhibit high aqueous solubility due to ionic character.
- Surface Activity : Measure critical micelle concentration (CMC) using conductometry or surface tension tensiometry. Compare with analogs like benzyl(2-acylaminoethyl)dimethylammonium chloride, which showed CMC values dependent on alkyl chain length .
Advanced Research Questions
Q. How does the methoxy substituent influence the micellization thermodynamics of this compound compared to non-substituted analogs?
Methodological Answer:
- Experimental Design : Conduct titration calorimetry and conductivity studies across temperatures (25–50°C). For benzyl(2-acylaminoethyl)dimethylammonium chloride, micellization entropy (ΔS) and enthalpy (ΔH) were found to dominate Gibbs free energy changes .
- Comparative Analysis : Correlate substituent effects (methoxy vs. alkyl chains) on CMC and aggregation number. Use dynamic light scattering (DLS) to compare micelle sizes.
- Data Interpretation : Methoxy groups may reduce hydrophobic interactions, increasing CMC. Thermodynamic parameters should be modeled using the Mass Action or Phase Separation models.
Q. What strategies improve the stability of this compound in high-temperature or oxidative environments?
Methodological Answer:
- Stability Testing : Use accelerated aging studies (e.g., 65°C for 1,600 hours under controlled humidity) as done for dimethylammonium chloride in perovskite films . Monitor degradation via HPLC or mass spectrometry.
- Additive Screening : Test antioxidants (e.g., BHT) or UV stabilizers. For analogs like benzalkonium chloride, chelating agents (EDTA) reduced metal-catalyzed oxidation .
- Structural Modifications : Introduce electron-withdrawing groups to enhance oxidative resistance. Compare Arrhenius plots of degradation rates for optimized derivatives.
Q. How does this compound interact with biomacromolecules, and what are the implications for drug delivery systems?
Methodological Answer:
- Binding Studies : Use isothermal titration calorimetry (ITC) to quantify interactions with DNA or proteins. For benzyl(dodecylcarbamoylmethyl)dimethylammonium chloride, hydrophobic and electrostatic forces drove complexation .
- Cellular Uptake : Label the compound with fluorescent tags (e.g., FITC) and track internalization in cell lines via confocal microscopy. Compare with non-methoxy analogs to assess substituent effects.
- Toxicity Profiling : Perform MTT assays on mammalian cells. Quaternary ammonium compounds (QACs) like benzethonium chloride show dose-dependent cytotoxicity, requiring EC50 determination .
Q. What environmental impacts arise from this compound in industrial effluents, and how can they be mitigated?
Methodological Answer:
- Ecotoxicity Assessment : Follow OECD guidelines for Daphnia magna or algal bioassays. QACs like 2-acryloyloxyethyl(benzyl)dimethylammonium chloride are persistent in aquatic systems and require biodegradability testing .
- Adsorption Studies : Test removal efficiency using activated carbon or clay matrices. For benzalkonium chloride, >90% adsorption was achieved with montmorillonite .
- Advanced Oxidation : Evaluate UV/H2O2 or ozonation for degradation. Monitor byproducts via LC-MS to ensure non-toxic intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
